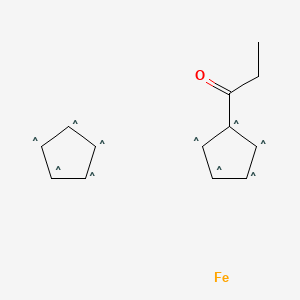
CID 131700262
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionylferrocene is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3). It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .
Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Propionylferrocene undergoes various types of chemical reactions, including:
Oxidation: Propionylferrocene can be oxidized to form the corresponding ferrocenium ion.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ferrocenium ion
Reduction: Ferrocene
Substitution: Nitropropionylferrocene and other substituted derivatives.
Applications De Recherche Scientifique
Propionylferrocene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
Propionylferrocene is unique due to its specific substitution pattern and electronic properties. Similar compounds include:
Acetylferrocene: Similar structure but with an acetyl group instead of a propionyl group.
Benzoylferrocene: Contains a benzoyl group, offering different electronic and steric properties.
Ferrocenylmethanol: Features a hydroxymethyl group, leading to different reactivity and applications .
These compounds share the ferrocene core but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H14FeO |
|---|---|
Poids moléculaire |
242.09 g/mol |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |
Clé InChI |
ASMBIIOLFCSSNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


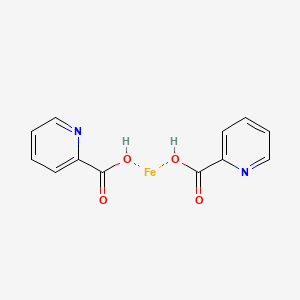
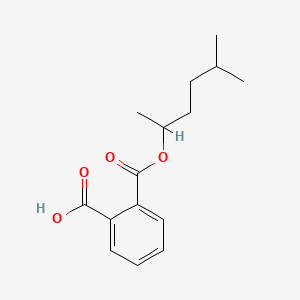

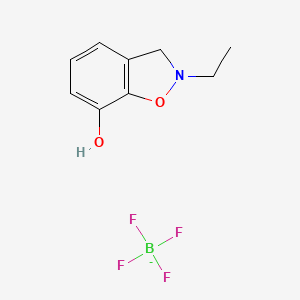
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)




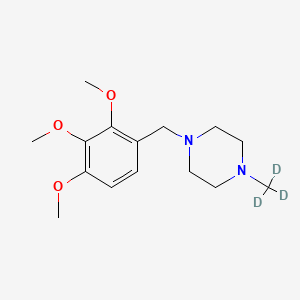
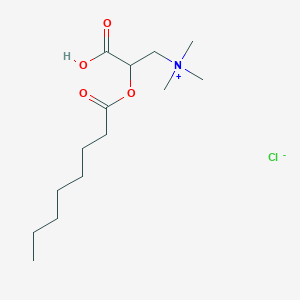

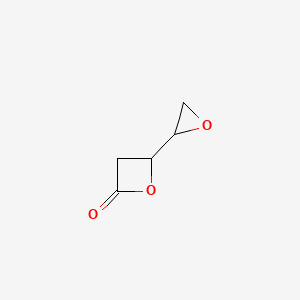
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
